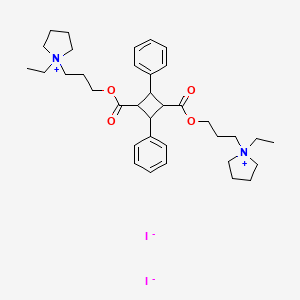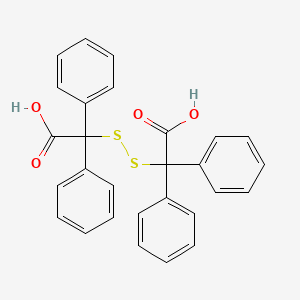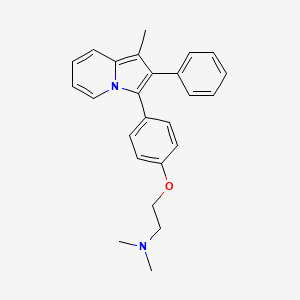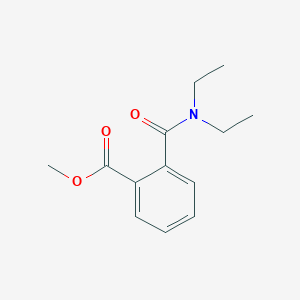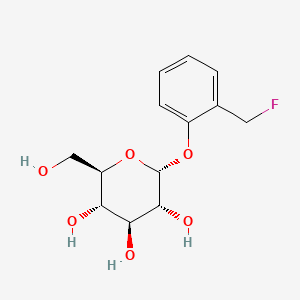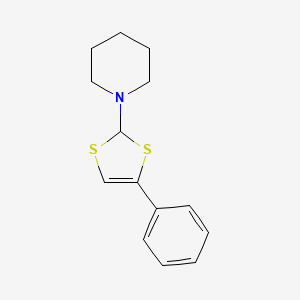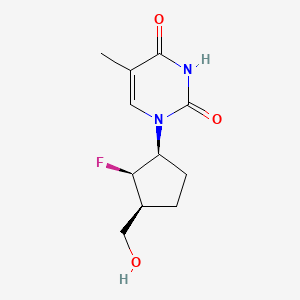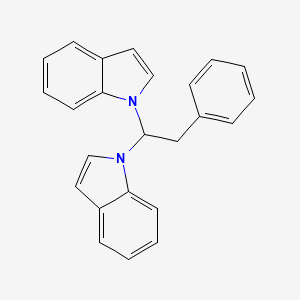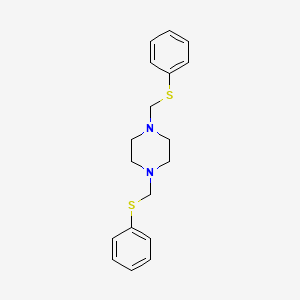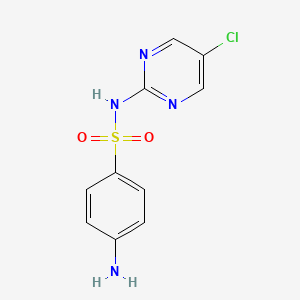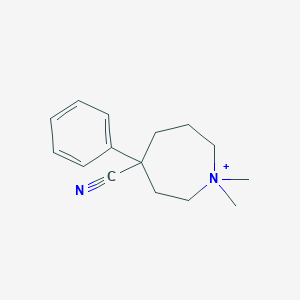
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a phenyl group and a carbonitrile group attached to the azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-phenylbutyronitrile with dimethylamine in the presence of a suitable catalyst can lead to the formation of the desired azepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile include other azepane derivatives with different substituents. Examples include:
- 1,1-Dimethyl-4-phenylpiperidine
- 1,1-Dimethyl-4-phenylpiperazine
Uniqueness
What sets this compound apart is its specific combination of a phenyl group and a carbonitrile group attached to the azepane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
7512-10-9 |
|---|---|
Molekularformel |
C15H21N2+ |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
1,1-dimethyl-4-phenylazepan-1-ium-4-carbonitrile |
InChI |
InChI=1S/C15H21N2/c1-17(2)11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3/q+1 |
InChI-Schlüssel |
YWGSRELTNDVXPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC(CC1)(C#N)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
